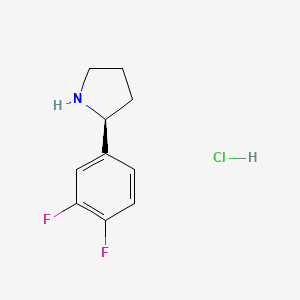

(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 3,4-difluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-3-(3,4-Difluorophenyl)pyrrolidine hydrochloride

- ®-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

- 3-(3,4-Difluorophenyl)pyrrolidine

Uniqueness

(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical properties compared to its enantiomers or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, with CAS No. 2177258-16-9, is a compound of significant interest due to its biological activity, particularly in the context of treating parasitic diseases such as human African trypanosomiasis (HAT). This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H11F2N·HCl

- Molecular Weight : 221.66 g/mol

- Structural Formula : Chemical Structure

This compound has been studied for its antitrypanosomal activity against Trypanosoma brucei, the causative agent of HAT. The compound demonstrates potent inhibitory effects on the growth of this parasite. Its mechanism of action appears to involve the inhibition of specific kinases that are critical for the survival and proliferation of T. brucei.

Antitrypanosomal Activity

Research indicates that this compound exhibits significant antitrypanosomal activity. In vitro studies have shown that this compound can inhibit the growth of T. brucei at low micromolar concentrations. Table 1 summarizes the effective concentrations required for 50% inhibition (EC50) against various strains of T. brucei.

| Compound | Strain | EC50 (µM) |

|---|---|---|

| This compound | BF427 | 0.114 |

| This compound | STIB900 | 0.747 |

Case Studies

- Murine Models : In murine models of both early and late-stage HAT, this compound achieved a cure rate of 100% in treated groups. These studies highlight its potential as a lead compound for further development in combating HAT .

- Pharmacokinetic Studies : The pharmacokinetic profile of this compound was assessed in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Results indicated that while the compound has favorable bioavailability, further optimization is needed to enhance its therapeutic window .

Research Findings

Recent studies have focused on optimizing the structure of this compound to improve its efficacy and reduce potential toxicity to mammalian cells. The introduction of fluorine atoms in the phenyl ring has been shown to enhance potency while maintaining selectivity against mammalian cells .

Comparative Studies

Comparative studies with other compounds targeting T. brucei have shown that this compound exhibits one of the lowest EC50 values among tested analogues, indicating its high potency .

Propiedades

IUPAC Name |

(2S)-2-(3,4-difluorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMDJKBIGCGCEY-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.